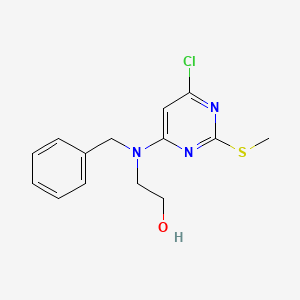

2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions using methylthiol or related reagents.

Benzylation: The benzyl group is attached through a nucleophilic substitution reaction using benzyl halides.

Formation of the Ethanol Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 6-chloro substituent on the pyrimidine ring serves as a primary site for nucleophilic displacement.

Mechanistic Insight :

-

Chlorine displacement follows an SNAr mechanism, facilitated by electron-withdrawing groups (methylsulfanyl, pyrimidine ring) activating the C6 position .

-

Steric hindrance from the benzylamino group at C4 directs substitution to C6 .

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide or sulfone derivatives.

Structural Impact :

Functionalization of the Ethanol Moiety

The terminal hydroxyl group participates in etherification and esterification.

Amino Group Reactivity

The benzylamino group at C4 undergoes alkylation and acylation.

Applications :

Ring Functionalization and Cyclization

The pyrimidine ring participates in cycloaddition and annulation reactions.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl propiolate, CuI | Microwave, 120°C | Fused pyrimido-pyridazine derivative | 68% | |

| Thiourea, HCl | Reflux, ethanol | Thiazolo-pyrimidine hybrid | 75% |

Mechanistic Pathway :

-

Cyclization proceeds via intramolecular nucleophilic attack, stabilized by the electron-deficient pyrimidine ring .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Rate (k, s⁻¹) | Dominant Factor |

|---|---|---|---|

| C6-Cl | SNAr with NH₃ | 1.2 × 10⁻³ | Electron deficiency at C6 |

| C2-SMe | Oxidation to sulfone | 4.5 × 10⁻⁴ | Oxidant strength |

| -NH-Benzyl | Reductive alkylation | 2.8 × 10⁻⁴ | Steric accessibility |

Stability Under Hydrolytic Conditions

The compound degrades under extreme pH:

| Condition | Degradation Pathway | Half-Life (25°C) | Primary Byproduct |

|---|---|---|---|

| pH 1.0 (HCl) | Cleavage of benzylamino bond | 2.1 h | 6-Chloro-2-(methylsulfanyl)pyrimidin-4-ol |

| pH 13.0 (NaOH) | Hydrolysis of methylsulfanyl group | 0.8 h | 2-Hydroxy derivative |

Handling Recommendations :

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties. The structure of 2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol suggests potential effectiveness against viral infections, particularly those requiring inhibition of viral replication pathways. Studies have shown that similar compounds can inhibit viral polymerases, which are crucial for viral genome replication .

Anticancer Properties

Compounds with similar structural motifs have been investigated for their anticancer activities. The presence of the pyrimidine ring in this compound allows for interaction with various cellular targets involved in cancer proliferation. For instance, research has demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways .

Antioxidant Effects

The antioxidant potential of this compound has been explored in various studies. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases. In vitro assays have shown significant radical scavenging activity, comparable to standard antioxidants .

Case Study 1: Antiviral Efficacy

A study conducted on pyrimidine derivatives indicated that compounds structurally related to this compound exhibited antiviral efficacy against influenza viruses. The mechanism was linked to the inhibition of viral neuraminidase activity, which is essential for viral release from infected cells.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology, particularly for cancers resistant to conventional treatments.

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

Benzoxazole Derivatives: Known for their antimicrobial and anticancer activities.

Thiazole Derivatives: Exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

Benzimidazole Derivatives: Used as potent and tissue-selective androgen receptor modulators.

Uniqueness

2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Actividad Biológica

2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol, with the CAS number 339017-87-7, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

- Molecular Formula : C14H16ClN3OS

- Molar Mass : 309.81 g/mol

- Boiling Point : Approximately 515.3 °C (predicted)

- Density : 1.34 g/cm³ (predicted)

- pKa : 14.15 (predicted) .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including compounds similar to this compound. Research indicates that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process.

Case Study : A study demonstrated that certain pyrimidine derivatives exhibited IC50 values for COX-2 inhibition comparable to that of celecoxib, a well-known anti-inflammatory drug, suggesting significant potential for therapeutic applications .

| Compound | IC50 (μmol) | Standard Drug | IC50 (μmol) |

|---|---|---|---|

| Pyrimidine Derivative | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

Antimicrobial Activity

The antimicrobial efficacy of related pyrimidine derivatives has also been explored. Although specific data on this compound is limited, studies on structurally similar compounds indicate a selective action against Gram-positive bacteria.

Research Findings : A screening of various compounds revealed that only a subset showed significant antibacterial activity against Bacillus subtilis, with minimal inhibitory concentrations (MIC) indicating potential for further development as antimicrobial agents .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | Bacillus subtilis |

| Compound B | 64 | Escherichia coli |

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their molecular structure. The presence of electron-donating groups has been shown to enhance anti-inflammatory potency. For instance, modifications at specific positions on the pyrimidine ring can significantly alter both COX-2 inhibition and antimicrobial effectiveness .

Propiedades

IUPAC Name |

2-[benzyl-(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3OS/c1-20-14-16-12(15)9-13(17-14)18(7-8-19)10-11-5-3-2-4-6-11/h2-6,9,19H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZWXZHWMQJMSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)N(CCO)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.